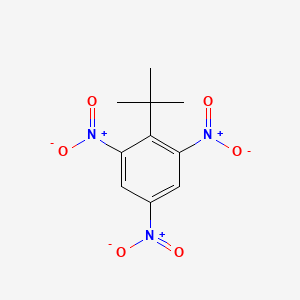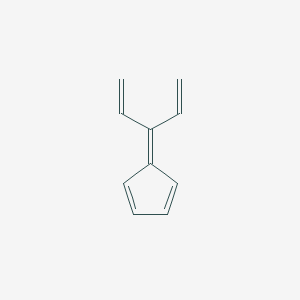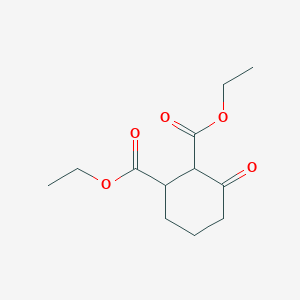
Diethyl 3-oxocyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-oxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H18O5. It features a six-membered cyclohexane ring with two ester groups and a ketone group. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 3-oxocyclohexane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Diethyl 3-oxocyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl 3-oxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,3-acetonedicarboxylate: Another ester compound with similar reactivity but different structural features.
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate: Shares the cyclohexane ring structure but differs in the position of functional groups.
Uniqueness
Diethyl 3-oxocyclohexane-1,2-dicarboxylate is unique due to its specific arrangement of ester and ketone groups, which allows for a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
53445-05-9 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
diethyl 3-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h8,10H,3-7H2,1-2H3 |
Clé InChI |
JZQNQCRNIJRGTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCC(=O)C1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


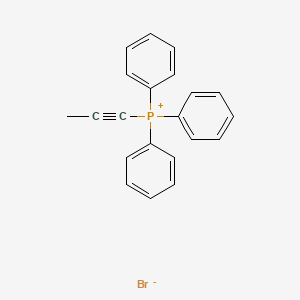
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)


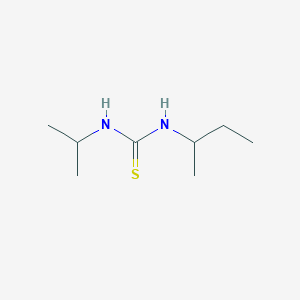
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)

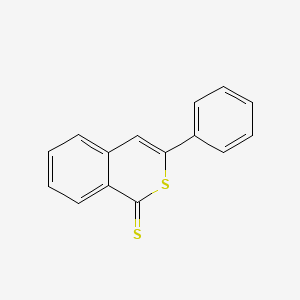
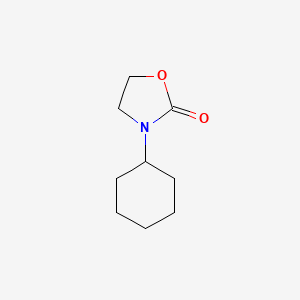

![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
